Amphidinolide F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

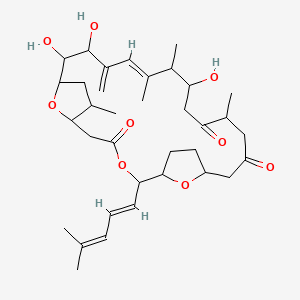

Amphidinolide F is a new cytotoxic macrolide

科学的研究の応用

Amphidinolide F is a cytotoxic marine natural product that has garnered interest from researchers because of its structural complexity and biological activities . It is a macrolactone isolated from dinoflagellates of the genus Amphidinium .

Biological Activity and Cytotoxicity:

- This compound has demonstrated cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells .

- This compound exhibits a similar activity range to amphidinolides C2 and C3, though amphidinolide C is more potent .

Interaction with Actin:

- Some amphidinolides, such as B1 and H1, interact with actin, influencing actin polymerization and stability . Amphidinolide H1 stabilizes F-actin through a different mechanism than previously known actin-stabilizers . It covalently binds to actin through Tyr200 of actin subdomain 4 .

- Amphidinolides J and X can destabilize F-actin by inhibiting monomer addition to actin filaments . Amphidinolide K, on the other hand, shows a strong stabilizing effect on F-actin .

Synthetic Applications:

- This compound and related amphidinolides are considered alluring synthetic targets due to their structural complexity .

- Many synthetic strategies for the stereoselective construction of key fragments of this compound have been explored, with many being applicable to the synthesis of members of the amphidinolide C series .

- Synthetic efforts have led to the total syntheses of this compound by the groups of Fürstner, Carter, and Ferrié .

Synthetic Strategies:

- One strategy involves constructing the core structure from four readily accessible fragments and forming the macrocycle through C9–C10 bond formation via intramolecular Stille coupling .

- Approaches involve synthesizing fragments corresponding to C1–C9, C10–C17, and C18–C29 and then coupling them .

- A convergent strategy has been used to prepare the complete carbon framework of this compound .

化学反応の分析

Intramolecular Stille Coupling Strategy

This approach, described in 2022, aimed to construct the macrocycle via an intramolecular Stille coupling between an alkenyl iodide and stannane . Key steps include:

-

Fragment Synthesis : Four fragments (C1–C9, C10–C13, C14–C18, C19–C29) were prepared stereoselectively.

-

Coupling and Macrocyclization : After fragment assembly, esterification of the C10–C29 segment with the C1–C9 fragment formed the macrocyclization precursor. Intramolecular Stille coupling was attempted under palladium-mediated conditions, but it produced a complex mixture, failing to yield the desired macrocycle .

-

Challenges : The reaction conditions for high-yielding macrocyclization remain unresolved, highlighting the need for optimized palladium catalysts or alternative coupling strategies.

Convergent Fragment Coupling

A 2022 convergent synthesis achieved the C1–C29 framework by coupling three fragments :

-

C1–C9 Fragment : Synthesized via oxonium ylide formation triggered by a rhodium carbenoid generated from a 1-sulfonyl-1,2,3-triazole.

-

C10–C17 Fragment : Prepared using a diastereoselective aldol reaction between a boron enolate and an aldehyde.

-

C18–C29 Fragment : Formed by acid-catalyzed intramolecular nucleophilic ring opening of an epoxide.

-

Outcome : Successful assembly of the linear precursor, though challenges in late-stage coupling were noted.

C-Glycosylation and Sulfone Strategies

A 2022 study explored C-glycosylation using titanium enolates of N-acetyl oxazolinethiones but faced issues with the C19–C20 bond . An alternative approach involved:

-

Sulfone Addition/Desulfonylation : A divergent strategy for constructing C17–C18 bonds.

-

Late-Stage Divergence : Enabled synthesis of this compound and related compounds (C, C2, C3) from a common intermediate.

Key Reaction Conditions and Challenges

特性

CAS番号 |

139594-87-9 |

|---|---|

分子式 |

C35H52O9 |

分子量 |

616.8 g/mol |

IUPAC名 |

(13E)-10,11,16-trihydroxy-7,14,15,19-tetramethyl-12-methylidene-2-[(1E)-4-methylpenta-1,3-dienyl]-3,26,27-trioxatricyclo[21.2.1.16,9]heptacos-13-ene-4,18,21-trione |

InChI |

InChI=1S/C35H52O9/c1-19(2)9-8-10-29-30-12-11-26(42-30)16-25(36)14-21(4)27(37)17-28(38)24(7)20(3)13-23(6)34(40)35(41)32-15-22(5)31(43-32)18-33(39)44-29/h8-10,13,21-22,24,26,28-32,34-35,38,40-41H,6,11-12,14-18H2,1-5,7H3/b10-8+,20-13+ |

InChIキー |

VLOUARUYJFXXNO-VMHIOKEMSA-N |

SMILES |

CC1CC2C(C(C(=C)C=C(C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)C=CC=C(C)C)C)O)C)C)O)O |

異性体SMILES |

CC1CC2C(C(C(=C)/C=C(/C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)/C=C/C=C(C)C)C)O)C)\C)O)O |

正規SMILES |

CC1CC2C(C(C(=C)C=C(C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)C=CC=C(C)C)C)O)C)C)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amphidinolide F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。